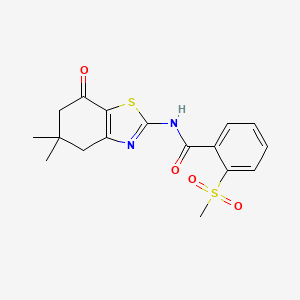

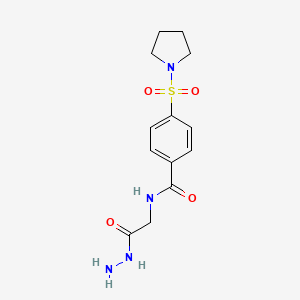

![molecular formula C18H19N5O4 B2380478 1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione CAS No. 946260-86-2](/img/structure/B2380478.png)

1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione . It is a complex organic molecule that has potential applications in various fields, including medicine and chemistry .

Synthesis Analysis

The synthesis of this compound involves the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . This process allows the creation of chromone-based hybrids containing additional pharmacophores – xanthine and sterically hindered phenol fragments .Molecular Structure Analysis

The molecular structure of this compound has been characterized using 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis . The molecular structure of a similar compound was determined using single crystal X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and the formation of additional pharmacophores . These reactions result in the creation of a complex molecule with potential biological activity .科学的研究の応用

Anticancer Activity

The synthesized chromone-based hybrids have demonstrated cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations. Notably, compound 11, which contains a 6,8-dimethylchromone core , exhibits the highest cytotoxicity against tumor cells while maintaining lower toxicity toward non-tumor fibroblasts. This selectivity makes it a promising candidate for cancer chemotherapy .

Antioxidant Properties

These compounds also exhibit antioxidant activities comparable to the reference drug Trolox . Their ability to scavenge free radicals and protect against oxidative stress suggests their potential use in preventing or mitigating oxidative damage .

Chemotherapy Agents

Given the combination of promising antioxidant activity and selective antitumor cytotoxicity in vitro, these chromone-based hybrids hold promise as chemotherapy agents. Their dual functionality makes them attractive candidates for further investigation in cancer treatment .

Organic Metal-Free Electrocatalysts

While not directly related to cancer research, it’s worth noting that 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazolium-3 iodide , a representative of a new class of organic metal-free electrocatalysts, has been studied for its electrochemical properties and electrocatalytic activity in the formation of molecular hydrogen. This compound could find applications in energy conversion and storage .

Pharmacophore Design

The synthesis of these chromone-based hybrids involved combining additional pharmacophores, including xanthine and sterically hindered phenol fragments . Understanding the design principles behind such hybrid molecules can inform future drug development strategies .

Crystallography Studies

Compound 2’s molecular structure was determined using single crystal X-ray diffraction studies . These structural insights contribute to our understanding of the compound’s properties and interactions .

特性

IUPAC Name |

2,4-dimethyl-6-[3-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4/c1-11(24)10-27-13-6-4-5-12(9-13)22-7-8-23-14-15(19-17(22)23)20(2)18(26)21(3)16(14)25/h4-6,9H,7-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQIJNZNLWGRPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-6-[3-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)

![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)

![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)